molecular formula C6H4Br2OS B1303902 1-(4,5-Dibromo-2-thienyl)-1-ethanone CAS No. 7209-12-3

1-(4,5-Dibromo-2-thienyl)-1-ethanone

Cat. No.: B1303902
CAS No.: 7209-12-3
M. Wt: 283.97 g/mol
InChI Key: OQALQEZJNNWAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dibromo-2-thienyl)-1-ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a thienyl ring substituted with two bromine atoms at positions 4 and 5, and a ketone functional group at position 1

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dibromo-2-thienyl)-1-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of 4,5-disubstituted thienyl ketones.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 1-(4,5-dibromo-2-thienyl)ethanol.

Scientific Research Applications

1-(4,5-Dibromo-2-thienyl)-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-Dibromo-2-thienyl)-1-ethanone involves its interaction with various molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. For instance, the compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. Additionally, the ketone group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-thienyl ketone
  • 2,5-Dibromo-2-thienyl ketone
  • 2-Thienyl ketone

Uniqueness

1-(4,5-Dibromo-2-thienyl)-1-ethanone is unique due to the presence of two bromine atoms at positions 4 and 5 on the thienyl ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities .

Properties

IUPAC Name

1-(4,5-dibromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQALQEZJNNWAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377507
Record name 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7209-12-3
Record name 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.